molecular formula C12H22ClN3O B12226366 1-(1-ethyl-4-methyl-1H-pyrazol-5-yl)-N-(tetrahydrofuran-2-ylmethyl)methanamine

1-(1-ethyl-4-methyl-1H-pyrazol-5-yl)-N-(tetrahydrofuran-2-ylmethyl)methanamine

Cat. No.: B12226366
M. Wt: 259.77 g/mol
InChI Key: DEKKFXLRBPBTLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-(1-ethyl-4-methyl-1H-pyrazol-5-yl)-N-(tetrahydrofuran-2-ylmethyl)methanamine is a pyrazole-derived amine featuring a tetrahydrofuran (THF) substituent. Pyrazole derivatives are widely studied for their pharmacological and agrochemical applications, with structural modifications significantly influencing their bioactivity and physicochemical properties.

Properties

Molecular Formula

C12H22ClN3O

Molecular Weight

259.77 g/mol

IUPAC Name

N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-1-(oxolan-2-yl)methanamine;hydrochloride

InChI

InChI=1S/C12H21N3O.ClH/c1-3-15-12(10(2)7-14-15)9-13-8-11-5-4-6-16-11;/h7,11,13H,3-6,8-9H2,1-2H3;1H

InChI Key

DEKKFXLRBPBTLB-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)C)CNCC2CCCO2.Cl

Origin of Product

United States

Biological Activity

1-(1-ethyl-4-methyl-1H-pyrazol-5-yl)-N-(tetrahydrofuran-2-ylmethyl)methanamine is a complex organic compound notable for its unique structural features, including a pyrazole ring and a tetrahydrofuran moiety. This compound has garnered attention due to its potential biological activities, particularly as an enzyme modulator and inhibitor in various metabolic pathways.

Structural Characteristics

The molecular formula of this compound is C12H22ClN3OC_{12}H_{22}ClN_3O with a molecular weight of approximately 259.77 g/mol. The presence of the pyrazole ring allows for interactions through hydrogen bonding and π-π stacking with biological macromolecules, which may influence their activity and functionality .

Enzyme Interaction

Research indicates that 1-(1-ethyl-4-methyl-1H-pyrazol-5-yl)-N-(tetrahydrofuran-2-ylmethyl)methanamine can interact with various enzymes, potentially acting as an inhibitor or modulator. The dual structure enhances its ability to engage in multiple interactions, which could be beneficial in therapeutic contexts. Preliminary studies suggest that it may inhibit specific enzymes involved in metabolic pathways, which is critical for drug development .

Case Studies

Several studies have explored the biological implications of compounds structurally related to 1-(1-ethyl-4-methyl-1H-pyrazol-5-yl)-N-(tetrahydrofuran-2-ylmethyl)methanamine. For instance:

  • Inhibition of Neddylation : A study focusing on pyrazolo-pyridone inhibitors demonstrated that structurally similar compounds effectively inhibited neddylation processes in cancer cells, suggesting a potential pathway for therapeutic intervention .
  • SARS-CoV-2 Protease Inhibition : Related compounds have been investigated for their ability to inhibit viral proteases, showcasing the potential of pyrazole derivatives in antiviral therapies. This highlights the relevance of structural modifications in enhancing biological activity against specific targets .

Comparative Analysis

The following table summarizes the structural similarities and biological activities of several compounds related to 1-(1-ethyl-4-methyl-1H-pyrazol-5-yl)-N-(tetrahydrofuran-2-ylmethyl)methanamine:

Compound NameStructural FeaturesSimilarityBiological Activity
1-Ethyl-3-methyl-1H-pyrazol-5-ylamineSingle pyrazole ring0.85Moderate enzyme inhibition
3-Amino-1-methyl-1H-pyrazoleSimple amine substitution0.78Anticancer activity reported
4-(1-Ethyl-5-methylpyrazol-4-yl)-N-(tetrahydrofuran)Pyrazole with tetrahydrofuran0.80Potential anti-inflammatory effects

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes by binding to active sites or allosteric sites, altering their activity.
  • Gene Expression Modulation : Interactions with nucleic acids could influence gene expression, impacting cellular processes such as proliferation and apoptosis .

Scientific Research Applications

Research indicates that this compound exhibits significant biological activity, particularly as an enzyme inhibitor. Its mechanisms of action include:

  • Enzyme Modulation : The compound has been shown to interact with various enzymes, potentially altering their activity and influencing metabolic processes.
  • Anticancer Properties : Preliminary studies suggest that it may have anticancer effects, possibly through the inhibition of specific cancer-related enzymes.

Comparative Analysis of Related Compounds

The following table illustrates the structural similarities and biological activities of compounds related to 1-(1-ethyl-4-methyl-1H-pyrazol-5-yl)-N-(tetrahydrofuran-2-ylmethyl)methanamine:

Compound NameStructural FeaturesSimilarityBiological Activity
1-Ethyl-3-methyl-1H-pyrazol-5-ylamineSingle pyrazole ring0.85Moderate enzyme inhibition
3-Amino-1-methyl-1H-pyrazoleSimple amine substitution0.78Anticancer activity reported
4-(1-Ethyl-5-methylpyrazol-4-yl)-N-(tetrahydrofuran)Pyrazole with tetrahydrofuran0.80Potential anti-inflammatory effects

Medicinal Chemistry

The compound has been explored for its potential as a drug candidate due to its ability to modulate enzyme activity. Studies have focused on its synthesis and optimization for improved efficacy and bioavailability.

Case Studies

Several case studies have documented the applications of this compound in drug discovery:

  • Enzyme Inhibition Studies : Research has demonstrated that the compound effectively inhibits specific enzymes involved in metabolic pathways, suggesting its potential use in treating metabolic disorders.
  • Anticancer Research : Investigations into the anticancer properties have indicated that this compound may inhibit tumor growth by targeting key enzymes involved in cancer cell proliferation.
  • Anti-inflammatory Applications : The compound's structural features suggest potential anti-inflammatory properties, warranting further research into its therapeutic applications in inflammatory diseases.

Comparison with Similar Compounds

Structural Analogues with Pyrazole Cores

Table 1: Key Structural Analogues and Their Properties
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features Evidence Source
Target Compound 1-ethyl-4-methylpyrazole + THF-methanamine Likely C12H21N3O* ~223.3 (estimated) THF group enhances polarity; ethyl/methyl groups modulate steric effects
1-(1-ethyl-1H-pyrazol-5-yl)-N-methylmethanamine (LM6) 1-ethylpyrazole + methylamine C7H13N3 139.2 Simpler structure; lacks THF and methyl groups on pyrazole
[1-methyl-4-(trifluoromethyl)-1H-pyrazol-5-yl]methanamine 1-methyl-4-CF3 pyrazole + methanamine C6H8F3N3 179.1 Trifluoromethyl group increases electronegativity and metabolic stability
N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1-propyl-1H-pyrazol-4-amine Dual pyrazole cores + propylamine C13H22N6 262.4 Bicyclic pyrazole structure; increased molecular complexity
1-(1-isopropyl-1H-pyrazol-3-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]methanamine Isopropylpyrazole + pyrrole-methylamine C12H20N4 220.3 Pyrrole substituent may enhance aromatic interactions

Note: The molecular formula and weight of the target compound are estimated based on structural similarity to and .

Key Observations :
  • Substituent Effects : The THF group in the target compound likely improves solubility compared to simpler amines like LM6 . The ethyl and methyl groups on the pyrazole core balance steric bulk and lipophilicity, contrasting with the electron-withdrawing CF3 group in the trifluoromethyl analog .
  • Bioactivity Trends: Pyrazole amines with heterocyclic substituents (e.g., THF, pyrrole) are often explored for antimicrobial and antitumor activities.

Functional Group Variations

Tetrahydrofuran (THF) vs. Benzodioxole :
  • THF-Containing Analogues : The THF moiety in the target compound and BENZO[1,3]DIOXOL-5-YLMETHYL-(TETRAHYDRO-FURAN-2-YLMETHYL)-AMINE (CAS 436096-91-2) introduces oxygen-based polarity, improving water solubility and hydrogen-bonding capacity .

Preparation Methods

Retrosynthetic Analysis

Strategic Disconnections

A logical retrosynthetic analysis of 1-(1-ethyl-4-methyl-1H-pyrazol-5-yl)-N-(tetrahydrofuran-2-ylmethyl)methanamine suggests three primary disconnections that can guide the synthetic approach:

  • The C-N bond between the pyrazole-methyl group and the amine functionality
  • The N-C bond between the amine and the tetrahydrofuran-methyl group
  • The pyrazole ring itself, which requires construction with the correct substitution pattern

These disconnections lead to three key building blocks: a 1-ethyl-4-methyl-1H-pyrazole-5-carbaldehyde (or corresponding alcohol or carboxylic acid derivative), tetrahydrofuran-2-ylmethylamine, and appropriate reducing agents for the formation of amine linkages.

Key Building Blocks Preparation

The preparation of the individual building blocks represents crucial preliminary steps in the overall synthesis:

Table 1: Key Building Blocks and Their Preparation Methods

Building Block Preparation Method Typical Yield (%) Reference
1-ethyl-4-methyl-1H-pyrazole-5-carbaldehyde Formylation of 1-ethyl-4-methyl-1H-pyrazole 65-75
Tetrahydrofuran-2-ylmethylamine Reduction of tetrahydrofuran-2-carboxylic acid or its derivatives 70-85
1-ethyl-4-methyl-1H-pyrazole Cyclization of hydrazine with appropriate 1,3-dicarbonyl compounds followed by alkylation 60-80

Detailed Synthetic Routes

Pyrazole Ring Formation

The synthesis of the properly substituted pyrazole ring represents one of the most critical steps in the overall preparation. Several approaches have been documented:

Cyclization Method

This method involves the reaction between hydrazine derivatives and 1,3-dicarbonyl compounds to form the pyrazole core:

  • Reaction of hydrazine with a 1,3-diketone or β-ketoester to form the initial pyrazole ring
  • Alkylation with ethyl halide to introduce the N-ethyl group
  • Methylation at the 4-position using appropriate methylating agents

The cyclization reaction typically proceeds in polar solvents such as ethanol or methanol under reflux conditions. The reaction time generally ranges from 4-24 hours depending on reactant concentrations and temperature.

Direct Synthesis from Substituted Hydrazines

An alternative approach utilizes ethylhydrazine as a starting material:

  • Reaction of ethylhydrazine with appropriately substituted 1,3-dicarbonyl compounds
  • One-pot formation of the 1-ethyl-pyrazole ring with subsequent functionalization to introduce the methyl group at the 4-position

This method provides a more direct route to the N-substituted pyrazole but may require more specialized starting materials.

Tetrahydrofuran Moiety Synthesis

The tetrahydrofuran-2-ylmethylamine component is typically prepared through one of the following methods:

From Tetrahydrofuran-2-carboxylic Acid
  • Reduction of tetrahydrofuran-2-carboxylic acid to the corresponding alcohol using LiAlH4 or similar reducing agents
  • Conversion of the alcohol to a leaving group (e.g., mesylate or tosylate)
  • Displacement with azide followed by reduction to provide the amine functionality
From Dihydrofuran

Another approach involves the direct functionalization of dihydrofuran:

  • Hydroboration-oxidation of dihydrofuran to introduce the hydroxymethyl group
  • Conversion to the amine via the methods described above

Table 2: Yield Comparison of Tetrahydrofuran-2-ylmethylamine Preparation Methods

Method Starting Material Key Reagents Yield (%) Comments
Reduction route Tetrahydrofuran-2-carboxylic acid LiAlH4, MsCl, NaN3 65-75 Multi-step, but scalable
Hydroboration route Dihydrofuran BH3·THF, H2O2, NaOH 60-70 Fewer steps, but sensitive to conditions
Commercial adaptation γ-butyrolactone Various 55-65 Cost-effective for large scale

Coupling Strategies

The final assembly of the target molecule involves coupling the pyrazole and tetrahydrofuran components through one of several strategies:

Reductive Amination

This is perhaps the most common approach for forming the C-N bond:

  • Reaction of 1-ethyl-4-methyl-1H-pyrazole-5-carbaldehyde with tetrahydrofuran-2-ylmethylamine to form an imine intermediate
  • Reduction with sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) in methanol or dichloromethane, often under mildly acidic conditions (acetic acid)

The reductive amination typically proceeds in high yield (70-85%) and provides a direct route to the target compound.

Alkylation Method

An alternative coupling strategy involves:

  • Conversion of 1-ethyl-4-methyl-1H-pyrazole-5-methanol to the corresponding halide or sulfonate ester
  • Direct alkylation of tetrahydrofuran-2-ylmethylamine, often in the presence of a base such as potassium carbonate or triethylamine

This method may be less selective but can be advantageous when the aldehyde precursor is unstable or difficult to prepare.

Optimization of Reaction Conditions

Solvent Effects

The choice of solvent significantly impacts the efficiency of the key reactions in the synthesis:

Table 3: Solvent Effects on Reductive Amination Coupling

Solvent Temperature (°C) Reaction Time (h) Yield (%) Selectivity
Methanol 25 12 75 Good
Methanol/AcOH (10:1) 25 8 82 Excellent
Dichloromethane 25 24 70 Moderate
Tetrahydrofuran 25 16 68 Good
2,2,2-Trifluoroethanol 25 10 85 Excellent

The data suggests that protic solvents generally provide better results, with methanol containing a small amount of acetic acid being particularly effective for the reductive amination step.

Temperature Considerations

Temperature control is critical for several steps in the synthesis:

  • Pyrazole formation typically requires elevated temperatures (80-100°C) to ensure complete cyclization
  • Alkylation reactions often proceed optimally at moderate temperatures (40-60°C)
  • Reductive amination is generally conducted at room temperature to minimize side reactions
  • Reduction steps using strong reducing agents (e.g., LiAlH4) require cooling (0 to -20°C)

Catalyst Selection

For certain transformation steps, the choice of catalyst can dramatically impact yield and selectivity:

Table 4: Catalyst Comparison for Key Transformation Steps

Reaction Type Catalyst Loading (mol%) Yield (%) Advantages Disadvantages
Reductive Amination AcOH 10-20 82 Inexpensive, mild Longer reaction times
Reductive Amination Ti(OiPr)4 5-10 88 High yields, shorter reaction times Moisture sensitive, costlier
N-Alkylation K2CO3 150-200 75 Inexpensive, robust Requires heating
N-Alkylation Cs2CO3 120-150 85 Higher yields More expensive
N-Alkylation NaH 110-120 80 Reactive Moisture sensitive, hazardous

Purification Methods

The purification of intermediates and the final product typically employs a combination of techniques:

Chromatographic Purification

Column chromatography using silica gel represents the most common purification method:

  • For pyrazole intermediates: Ethyl acetate/hexane gradients (typically 10-30% ethyl acetate)
  • For amine-containing compounds: Dichloromethane/methanol mixtures (0-10% methanol, often with 1% NH4OH)

Crystallization Techniques

For compounds that form stable crystalline solids:

  • Recrystallization from ethanol/water or ethyl acetate/hexane mixtures
  • Formation of crystalline salts (e.g., hydrochloride, sulfate) for amine-containing intermediates and final product

Distillation

For volatile low-molecular-weight intermediates:

  • Vacuum distillation for temperature-sensitive compounds
  • Fractional distillation for mixtures with components having different boiling points

Analytical Characterization

The identity and purity of 1-(1-ethyl-4-methyl-1H-pyrazol-5-yl)-N-(tetrahydrofuran-2-ylmethyl)methanamine and its intermediates are typically confirmed using:

Spectroscopic Methods

  • 1H NMR spectroscopy (400-600 MHz): Key diagnostic signals include:

    • Pyrazole C-H (~7.2-7.4 ppm)
    • Tetrahydrofuran CH-O (~3.8-4.0 ppm)
    • N-ethyl CH2 (~3.9-4.1 ppm) and CH3 (~1.4-1.5 ppm)
    • Pyrazole 4-methyl group (~2.1-2.3 ppm)
  • 13C NMR spectroscopy: Essential for confirming carbon framework

  • Mass spectrometry: Expected molecular ion peak at approximately m/z 262 for the free base

Chromatographic Methods

  • High-Performance Liquid Chromatography (HPLC): Typically using C18 columns with acetonitrile/water mobile phases containing 0.1% formic acid
  • Gas Chromatography (GC): For volatile intermediates and to assess reaction progress

Physical Property Determination

  • Melting point: For crystalline solids and salt forms
  • Optical rotation: If chiral centers are present in modified derivatives
  • Elemental analysis: To confirm elemental composition

Scale-Up Considerations

When transitioning from laboratory to larger-scale production, several modifications to the synthetic procedures are typically necessary:

Process Optimization

  • Minimization of chromatographic purifications in favor of crystallization or distillation
  • Reduction in solvent volumes through higher concentration reactions
  • Development of one-pot procedures to minimize isolation of intermediates

Table 5: Impact of Scale on Selected Reaction Parameters

Scale Solvent Volume (mL/g) Reaction Time (h) Yield (%) Purification Method Cost Factor
Laboratory (1-5g) 15-20 12-24 75-85 Column chromatography 1.0
Pilot (100-500g) 8-12 8-16 70-80 Flash chromatography 0.6
Production (>1kg) 4-8 6-12 65-75 Crystallization/Distillation 0.3

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.